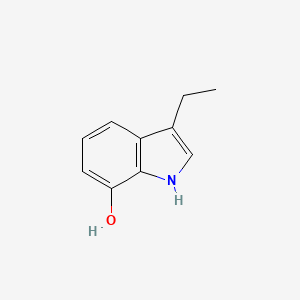![molecular formula C12H15N3O2 B13698425 (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, and a pivalate ester group.
準備方法
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolopyrimidine core. The final step involves the esterification of the pyrrolopyrimidine with pivalic acid to form the pivalate ester .
化学反応の分析
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate involves its interaction with specific molecular targets. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .
類似化合物との比較
(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is used as a building block for the synthesis of various pharmaceuticals.
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: Known for its use in medicinal chemistry and as a precursor for more complex molecules
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
pyrrolo[2,3-d]pyrimidin-7-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)11(16)17-8-15-5-4-9-6-13-7-14-10(9)15/h4-7H,8H2,1-3H3 |
InChIキー |
LVKIESAXKFCFDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCN1C=CC2=CN=CN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


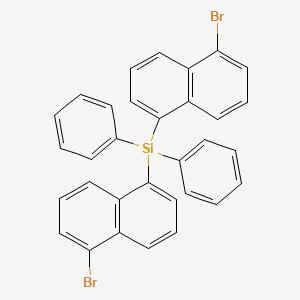
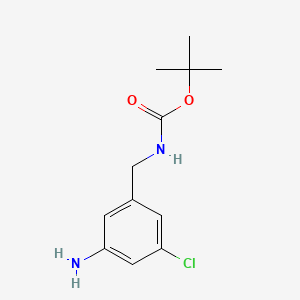
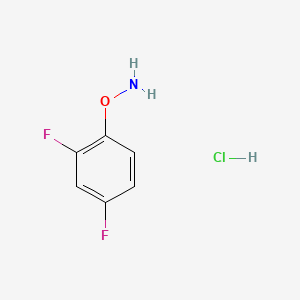
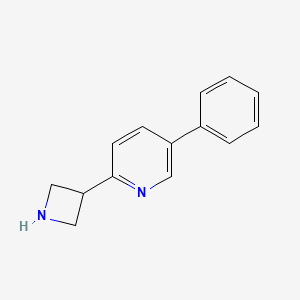

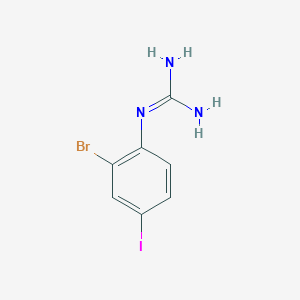
![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

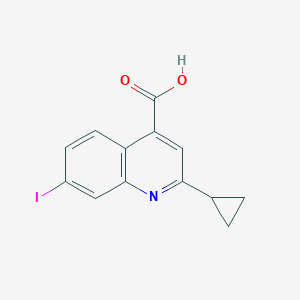
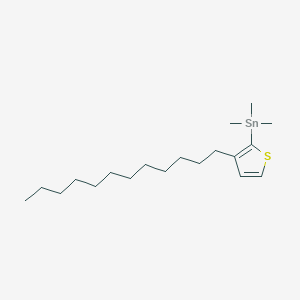
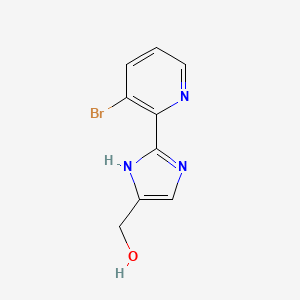

![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
